molecular formula C25H22FN3O2 B3045615 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide CAS No. 1105207-59-7

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

Cat. No.: B3045615
CAS No.: 1105207-59-7
M. Wt: 415.5
InChI Key: JCBSEAFILGSAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 4-phenylbutanamide moiety at position 4. Its molecular formula is C₂₆H₂₄FN₃O₂, with a molecular weight of 429.49 g/mol (calculated).

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-27-23-15-12-20(28-24(30)9-5-8-18-6-3-2-4-7-18)16-22(23)25(31)29(17)21-13-10-19(26)11-14-21/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBSEAFILGSAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132533
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105207-59-7
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105207-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Fluorophenyl)-3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl]benzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinone Derivatives with Modified Side Chains

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
  • Molecular Formula : C₁₉H₁₉N₃O₂
  • Molecular Weight : 321.37 g/mol
  • Key Differences : Lacks the 4-fluorophenyl substituent at position 3. The absence of fluorine may reduce electronegativity and alter binding interactions compared to the target compound.
  • Availability: CAS No. 1441896-04-3 .
3-(4-Methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.37 g/mol
  • Key Differences: Contains a 4-methoxyphenylpropanamide group instead of 4-phenylbutanamide.
AJ5d: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
  • Key Features: Integrates a thiazolidinone ring and a thioacetamide linker. The chloro substituent and sulfur atom may increase steric bulk and alter redox properties.
  • Synthesis Yield: 61% (lower than typical yields for simpler quinazolinones) .

Halogen-Substituted Quinazolinones and Related Heterocycles

Claturafenib (BRAF Inhibitor)
  • Structure: N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide
  • Key Differences : Contains dual chloro/fluoro substitutions, a sulfonamide linkage, and an azetidine ring. These features enhance BRAF kinase selectivity compared to the target compound’s butanamide group.
  • Activity: Explicitly documented as a BRAF inhibitor, highlighting the therapeutic relevance of quinazolinone scaffolds in oncology .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
  • Key Differences : Bromine at position 6 increases molecular weight (MW ~450 g/mol) and may influence DNA intercalation. The 2-methoxybenzyl group introduces steric hindrance .

Triazole-Based Analogues

Compounds 7–9 and 10–15 from feature 1,2,4-triazole cores with sulfonyl and halogen substituents. For example:

  • Compound 10: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • The sulfonyl group enhances acidity, which may affect pharmacokinetics .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone 3-(4-Fluorophenyl), 2-methyl, 6-(4-phenylbutanamide) 429.49 High lipophilicity, fluorine-enhanced binding
N-(3-methyl-4-oxo...butanamide Quinazolinone 3-Methyl, 6-(4-phenylbutanamide) 321.37 Simplified structure, lower MW
Claturafenib Quinazolinone 5-Chloro, 3-methyl, 6-amino, sulfonamide-azetidine ~550 (estimated) BRAF inhibition, dual halogenation
AJ5d Quinazolinone-Thio 3-(4-Fluorophenyl), thioacetamide-thiazolidinone ~450 (estimated) Sulfur linkage, synthetic complexity
Compound 10 1,2,4-Triazole Sulfonyl, 2,4-difluorophenyl, thio-phenylethanone ~480 (estimated) Tautomerism, enhanced acidity

Research Implications and Challenges

  • Structural Flexibility : The target compound’s 4-phenylbutanamide side chain offers modularity for optimizing binding affinity, whereas halogenation (e.g., in claturafenib) improves target specificity.
  • Synthetic Complexity : Thioether-linked derivatives (e.g., AJ5d) require multi-step synthesis with moderate yields, posing scalability challenges .
  • Biological Relevance : While claturafenib’s BRAF inhibition is proven, the target compound’s fluorophenyl group warrants exploration in similar kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.